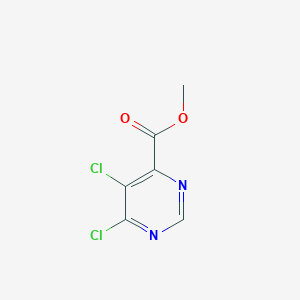![molecular formula C14H19BO3 B6283746 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol CAS No. 2209098-36-0](/img/no-structure.png)
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, also known as TMDTEP, is a boronic-acid-based compound that has been used in various scientific research applications. It has been studied extensively in the fields of organic chemistry, biochemistry and physiology, and has been found to have a number of interesting properties.
科学的研究の応用
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has a number of applications in scientific research. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including polymers and polymeric materials. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in the synthesis of other compounds.
作用機序
The mechanism of action of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol is not yet fully understood. However, it is believed that the compound acts as a boronic acid-based catalyst, with the boron atom acting as a Lewis acid to facilitate the formation of new bonds. This mechanism is believed to be responsible for the compound’s ability to catalyze the formation of a variety of compounds, including polymers and pharmaceuticals.
Biochemical and Physiological Effects
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, as it can be easily synthesized from a variety of starting materials. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not as effective as other boronic acid-based compounds, and it is also not very soluble in water, making it difficult to use in certain experiments.
将来の方向性
Given the potential applications of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, there are a number of possible future directions for research. One possible direction is to further explore the enzyme-inhibiting properties of the compound, as this could lead to the development of new drugs for the treatment of neurological disorders. Additionally, further research could be done to explore the anti-inflammatory and antioxidant properties, as this could lead to the development of new treatments for a variety of diseases. Finally, further research could be done to explore the use of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol as a catalyst in the synthesis of other compounds, as this could lead to the development of new materials with a variety of applications.
合成法
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol can be synthesized from a variety of starting materials. The most common method involves the reaction of an arylboronic acid with an alkyne in the presence of a palladium catalyst, followed by oxidation with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This method is often used to synthesize a variety of other boronic acid derivatives, including 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol involves the reaction of 3-bromoacetophenone with magnesium to form a Grignard reagent, which is then reacted with tetramethyl-1,3,2-dioxaborolane to form the boronate ester. The boronate ester is then reacted with acrolein to form the desired compound.", "Starting Materials": [ "3-bromoacetophenone", "magnesium", "tetramethyl-1,3,2-dioxaborolane", "acrolein" ], "Reaction": [ "Step 1: Formation of Grignard reagent by reacting 3-bromoacetophenone with magnesium in anhydrous ether", "Step 2: Reaction of Grignard reagent with tetramethyl-1,3,2-dioxaborolane to form the boronate ester", "Step 3: Reaction of boronate ester with acrolein in the presence of a palladium catalyst to form 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol" ] } | |
CAS番号 |
2209098-36-0 |
製品名 |
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol |
分子式 |
C14H19BO3 |
分子量 |
246.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



